molecular formula C10H18O3 B13307854 2-(Dimethoxymethyl)cycloheptan-1-one

2-(Dimethoxymethyl)cycloheptan-1-one

Katalognummer: B13307854
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: XQAKFOFNLLSLMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethoxymethyl)cycloheptan-1-one is an organic compound with the molecular formula C10H18O3 It is a derivative of cycloheptanone, where the carbonyl group is substituted with a dimethoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)cycloheptan-1-one typically involves the reaction of cycloheptanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the dimethoxymethyl derivative. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethoxymethyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cycloheptanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Dimethoxymethyl)cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Dimethoxymethyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can undergo hydrolysis to form formaldehyde and methanol, which can further react with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cycloheptanone: The parent compound, which lacks the dimethoxymethyl group.

    2-(Dimethoxymethyl)cyclopentan-1-one: A similar compound with a five-membered ring instead of a seven-membered ring.

    Cyclohexanone: A six-membered ring analog.

Uniqueness

2-(Dimethoxymethyl)cycloheptan-1-one is unique due to its seven-membered ring structure and the presence of the dimethoxymethyl group. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

2-(dimethoxymethyl)cycloheptan-1-one

InChI

InChI=1S/C10H18O3/c1-12-10(13-2)8-6-4-3-5-7-9(8)11/h8,10H,3-7H2,1-2H3

InChI-Schlüssel

XQAKFOFNLLSLMU-UHFFFAOYSA-N

Kanonische SMILES

COC(C1CCCCCC1=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.